2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as GSK1521498, is a compound that has been developed as a potential treatment for various psychiatric disorders. It belongs to the class of compounds known as piperazine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol acts as a partial agonist of the 5-HT1A receptor, which modulates the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter release is thought to be responsible for the therapeutic effects of this compound in psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is its high selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in preclinical studies.
Future Directions
Future research on 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration. Finally, the development of more effective synthesis methods for this compound could improve its availability for research purposes.
Synthesis Methods
The synthesis of 2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 1-(1-isopropyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine with 1-ethylpropylamine in the presence of a reducing agent to yield the final product. The synthesis method has been optimized to obtain high yield and purity of the compound.
Scientific Research Applications
2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including depression, anxiety, and schizophrenia. Preclinical studies have shown that this compound has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
2-[4-pentan-3-yl-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3O/c1-5-17(6-2)21-12-13-22(19(15-21)9-14-23)18-7-10-20(11-8-18)16(3)4/h16-19,23H,5-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSRBDJAQAGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(C(C1)CCO)C2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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